molecular formula C20H28F4O5 B218776 4F-Pgi2 CAS No. 118916-24-8

4F-Pgi2

Cat. No.: B218776
CAS No.: 118916-24-8
M. Wt: 424.4 g/mol
InChI Key: RSBOMICMKIYLBG-QFGDKWKESA-N
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Description

The compound 4F-Pgi2 is a complex organic molecule characterized by multiple functional groups, including hydroxyl, fluoro, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4F-Pgi2 typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the cyclopentafuran ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the fluoro groups: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: Hydroxyl groups can be introduced via hydroboration-oxidation or epoxidation followed by ring opening.

    Formation of the carboxylic acid group: This can be achieved through oxidation of an aldehyde or alcohol precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines, ethers, thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to act as a drug candidate for various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of fluoro groups could enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4F-Pgi2: Similar in structure but may differ in the position or number of functional groups.

    This compound: Another similar compound with slight variations in the side chains or ring structure.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

118916-24-8

Molecular Formula

C20H28F4O5

Molecular Weight

424.4 g/mol

IUPAC Name

(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid

InChI

InChI=1S/C20H28F4O5/c1-2-3-4-6-12(25)8-9-14-15-11-13(7-5-10-19(21,22)18(27)28)29-17(15)20(23,24)16(14)26/h7-9,12,14-17,25-26H,2-6,10-11H2,1H3,(H,27,28)/b9-8+,13-7-/t12-,14+,15?,16-,17-/m0/s1

InChI Key

RSBOMICMKIYLBG-QFGDKWKESA-N

SMILES

CCCCCC(C=CC1C2CC(=CCCC(C(=O)O)(F)F)OC2C(C1O)(F)F)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C([C@@H]2C1C/C(=C/CCC(C(=O)O)(F)F)/O2)(F)F)O)O

Canonical SMILES

CCCCCC(C=CC1C2CC(=CCCC(C(=O)O)(F)F)OC2C(C1O)(F)F)O

Synonyms

2,2,10,10-tetrafluoro-13-dehydro-PGI2
2,2,10,10-tetrafluoro-13-dehydroprostacyclin
4F-PGI2
MMM-120

Origin of Product

United States

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